An In-Depth Technical Guide to the Physicochemical Properties of Edoxaban Tosylate Monohydrate
An In-Depth Technical Guide to the Physicochemical Properties of Edoxaban Tosylate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban, a direct, selective, and reversible inhibitor of Factor Xa, is a novel oral anticoagulant pivotal in the prevention and treatment of thromboembolic disorders. Marketed as its tosylate monohydrate salt to enhance its pharmaceutical properties, a thorough understanding of its physicochemical characteristics is fundamental for its development, formulation, and quality control. This technical guide provides a comprehensive overview of the core physicochemical properties of Edoxaban tosylate monohydrate, complete with detailed experimental protocols and data presented for clarity and comparative analysis.
Physicochemical Properties
Edoxaban tosylate monohydrate presents as a white to pale yellowish-white crystalline powder.[1][2] Its molecular formula is C31H40ClN7O8S2, with a corresponding molecular weight of 738.27 g/mol .[3][4][5][6][7]
Data Presentation
The quantitative physicochemical data for Edoxaban tosylate monohydrate are summarized in the tables below for ease of reference and comparison.
Table 1: Solubility of Edoxaban Tosylate Monohydrate
| Solvent/Medium | Solubility | Temperature | Reference |
| Water | Slightly soluble[2]; 2.7 g/kg of solution | Room Temperature | [2] |
| pH 3-5 Buffer | Slightly soluble | Not Specified | [2] |
| pH 6-7 Buffer | Very slightly soluble | Not Specified | [2] |
| pH 8-9 Buffer | Practically insoluble | Not Specified | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1]; ≥36.9 mg/mL | Not Specified | [1][8] |
| Ethanol (EtOH) | ≥5.78 mg/mL (with ultrasonic and warming) | Not Specified | [8] |
| Chloroform | Very slightly soluble | Not Specified | [9] |
| Methanol | Slightly soluble (sonicated) | Not Specified | [] |
| Acetonitrile | 0.56 g/Kg of solution | Room Temperature |
Table 2: Key Physicochemical Parameters of Edoxaban Tosylate Monohydrate
| Parameter | Value | Reference |
| Melting Point | 218-225 °C[1]; 245-248 °C (decomposes)[2]; >252°C (decomposes)[9]; >255°C[] | [1][2][9][] |
| pKa (Strongest Basic) | 6.33 (predicted)[11]; 6.7[2][12] | [2][11][12] |
| pKa (Strongest Acidic) | 10.74 (predicted) | [11] |
| logP | 0.9 - 1.61 (predicted) | [11][12] |
Mechanism of Action
Edoxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By binding to Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of Edoxaban tosylate monohydrate are provided below.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of Edoxaban tosylate monohydrate in various aqueous and organic solvents.
Materials:
-
Edoxaban tosylate monohydrate powder
-
Volumetric flasks and pipettes
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.45 µm)
-
Solvents: Purified water, pH buffers (1.2, 4.5, 6.8), Dimethyl Sulfoxide (DMSO), Ethanol.
Procedure:
-
Prepare stock solutions of the solvents.
-
Add an excess amount of Edoxaban tosylate monohydrate to a series of scintillation vials.
-
Add a known volume of each solvent to the respective vials.
-
Seal the vials and place them on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes) to sediment the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of dissolved Edoxaban tosylate monohydrate.
-
Calculate the solubility in mg/mL or other appropriate units.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of Edoxaban tosylate monohydrate.
Materials:
-
Edoxaban tosylate monohydrate powder, finely ground
-
Capillary tubes (closed at one end)
-
Melting point apparatus with a calibrated thermometer or digital temperature display
-
Mortar and pestle
Procedure:
-
Ensure the Edoxaban tosylate monohydrate sample is dry and finely powdered using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-4 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to a temperature approximately 10-15°C below the expected melting point.
-
Then, adjust the heating rate to 1-2°C per minute.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating and record the temperature at which the last solid particle melts (the clear point).
-
The melting range is the interval between the onset and the clear point.
Polymorphism Analysis (X-Ray Powder Diffraction - XRPD)
Objective: To characterize the crystalline form of Edoxaban tosylate monohydrate.
Materials:
-
Edoxaban tosylate monohydrate powder
-
X-ray powder diffractometer with a Cu Kα radiation source
-
Sample holder (e.g., zero-background silicon wafer)
-
Spatula
Procedure:
-
Gently grind the Edoxaban tosylate monohydrate sample to a fine powder to ensure random orientation of the crystallites.
-
Carefully pack the powdered sample into the sample holder, ensuring a flat and even surface.
-
Place the sample holder into the diffractometer.
-
Set the instrument parameters for data collection. A typical setting would be:
-
Voltage: 40 kV
-
Current: 40 mA
-
Scan range (2θ): 2° to 40°
-
Step size: 0.02°
-
Scan speed: 1-2°/minute
-
-
Initiate the X-ray scan and collect the diffraction data.
-
Process the resulting diffractogram to identify the peak positions (2θ values) and their relative intensities.
-
Compare the obtained diffractogram with known patterns of Edoxaban tosylate monohydrate polymorphs (e.g., Form I) to identify the crystalline form.
Stability Analysis (Forced Degradation Studies)
Objective: To evaluate the stability of Edoxaban tosylate monohydrate under various stress conditions to identify potential degradation products and pathways.
Materials:
-
Edoxaban tosylate monohydrate
-
Hydrochloric acid (e.g., 0.1 N)
-
Sodium hydroxide (e.g., 0.1 N)
-
Hydrogen peroxide (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of Edoxaban tosylate monohydrate in a solution of hydrochloric acid. Keep the solution at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points, neutralize, and analyze by HPLC.
-
Base Hydrolysis: Dissolve a known amount of the drug in a solution of sodium hydroxide. Maintain the solution at a specified temperature (e.g., 60°C) for a set duration. Collect samples at intervals, neutralize, and analyze by HPLC.
-
Oxidative Degradation: Dissolve the drug in a solution of hydrogen peroxide. Keep the solution at room temperature for a specific time. Take samples at different time points and analyze by HPLC.
-
Thermal Degradation: Expose a solid sample of Edoxaban tosylate monohydrate to a high temperature (e.g., 80°C) in a temperature-controlled oven for a predetermined period. Dissolve the stressed sample in a suitable solvent and analyze by HPLC.
-
Photolytic Degradation: Expose a solid sample or a solution of the drug to UV and visible light in a photostability chamber for a defined duration, as per ICH Q1B guidelines. Analyze the exposed sample by HPLC.
-
Analysis: For all stressed samples, use a validated stability-indicating HPLC method to separate the parent drug from any degradation products. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of the degradation products.
Conclusion
This technical guide provides a detailed overview of the essential physicochemical properties of Edoxaban tosylate monohydrate. The tabulated data offers a quick reference for key parameters, while the comprehensive experimental protocols serve as a practical resource for researchers and professionals in the pharmaceutical industry. A thorough understanding of these properties is crucial for ensuring the quality, safety, and efficacy of Edoxaban-containing drug products.
References
- 1. Edoxaban Tosylate Monohydrate BP EP USP CAS 1229194-11-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. Edoxaban | C24H30ClN7O4S | CID 10280735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Edoxaban tosylate monohydrate | C31H40ClN7O8S2 | CID 25022378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. raybiotech.com [raybiotech.com]
- 6. Edoxaban tosylate hydrate | 1229194-11-9 | EZB19411 [biosynth.com]
- 7. Edoxaban Tosylate Monohydrate | LGC Standards [lgcstandards.com]
- 8. glpbio.com [glpbio.com]
- 9. Edoxaban tosylate monohydrate | 1229194-11-9 [chemicalbook.com]
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